4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile
Overview
Description
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, also known as 4H7M6NQ3C, is a heterocyclic aromatic compound. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticoagulants, and anti-cancer drugs. 4H7M6NQ3C is also used as a reagent in organic synthesis.
Scientific Research Applications
1. Chemical Synthesis and Reactions
- Reactivity with Potassium Cyanide : Studies by Okamoto et al. (1971) and Takahashi et al. (1969) explored the reactions of aromatic heterocyclic nitro compounds, including nitroquinolines, with potassium cyanide. These reactions yield various compounds such as methoxycinchoninonitrile and methoxyquinoline-carbonitrile, demonstrating the reactivity of nitroquinoline derivatives in chemical syntheses (Okamoto & Takahashi, 1971); (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969).
2. Corrosion Inhibition
- Protection of Metals : Quinoline derivatives, closely related to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties on metals. Erdoğan et al. (2017) and Singh, Srivastava, & Quraishi (2016) investigated novel quinoline derivatives as corrosion inhibitors, highlighting their effectiveness in protecting iron and mild steel in acidic mediums (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017); (Singh, Srivastava, & Quraishi, 2016).
3. Fluorescent Dyes
- Development of Green Fluorescent Dyes : Quinoline derivatives like 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile have been used in synthesizing fluorescent dyes. Enoua, Uray, & Stadlbauer (2012) synthesized highly fluorescent 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles, showcasing their potential in developing solvent and pH-independent green fluorescent dyes (Enoua, Uray, & Stadlbauer, 2012).
4. Proton Transfer Reactions
- Spectroscopic Studies : Alghanmi, Mekheimer, & Habeeb (2012) conducted spectroscopic studies on proton transfer reactions involving 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile, a compound similar to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. These studies are crucial for understanding the molecular interactions and reactivity of these compounds in various chemical environments (Alghanmi, Mekheimer, & Habeeb, 2012).
5. Crystal Structure Analysis
- Dielectric Properties and Molecular Structure : Sax, Desiderato, & Dakin (1969) investigated the crystal structure and dielectric properties of quinoline derivatives, providing insights into the molecular and crystal structure of similar compounds like 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. These studies are essential for understanding the physical properties of these compounds and their applications in various scientific fields (Sax, Desiderato, & Dakin, 1969).
6. Antimicrobial and Anticancer Agents
- Biological Activities : Wang et al. (2022) explored the photochemistry of 8-hydroxy-5-nitroquinoline, a compound structurally similar to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, highlighting its antimicrobial and anti-inflammatory properties and potential use in treating diseases. Such studies open avenues for the application of nitroquinoline derivatives in pharmacology and medicine (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).
properties
IUPAC Name |
7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZRTSATHWBRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450545 | |
Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile | |
CAS RN |
492456-52-7 | |
Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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